- Iron-catalyzed olefin hydrogenation at 1 bar H2 with a FeCl3-LiAlH4 catalyst, Green Chemistry, 2015, 17(3), 1408-1413
Cas no 939-27-5 (2-Ethylnaphthalene)
2-Ethylnaphthalene structure
Product Name:2-Ethylnaphthalene
كاس عدد:939-27-5
وسط:C12H12
ميغاواط:156.223683357239
MDL:MFCD00004127
CID:808478
PubChem ID:87569442
Update Time:2024-10-25
2-Ethylnaphthalene الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Naphthalene, 2-ethyl-
- 2-Ethylnaphthalene
- 2-ETHYLNAPHTHALENE FOR FLUORESCENCE
- 2-Ethylnaphthalene Solution
- 2-Ethylnaphthalene1000µg
- 2-Ethyl-naphthalene
- beta-Ethylnaphthalene
- .beta.-Ethylnaphthalene
- RJTJVVYSTUQWNI-UHFFFAOYSA-N
- NSC59389
- Naphthalene, 2-ethyl
- WLN: L66J C2
- RJTJVVYSTUQWNI-UHFFFAOYSA-
- 5965AF
- BDBM50159278
- SBB061449
- VZ24528
- FCH1115754
- ST5104746
- 2-Ethylnaphthalene (ACI)
- 3-Ethylnaphthalene
- NSC 59389
- β-Ethylnaphthalene
- CHEMBL370944
- DTXSID9061330
- MFCD00004127
- AKOS015912895
- 939-27-5
- SY051582
- InChI=1/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
- E0147
- 2-Ethylnaphthalene, >=99%
- CS-0152501
- QR6992R4PR
- NSC-59389
- NS00039769
- EINECS 213-360-0
- MFCD00084376
- DB-057450
- D83899
- AS-56938
-
- MDL: MFCD00004127
- نواة داخلي: 1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
- مفتاح Inchi: RJTJVVYSTUQWNI-UHFFFAOYSA-N
- ابتسامات: C1C=C2C(C=C(CC)C=C2)=CC=1
حساب السمة
- نوعية دقيقة: 156.09400
- النظائر كتلة واحدة: 156.093900383g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 0
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 1
- تعقيدات: 139
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: none
- إكسلوغ 3: 4.4
- طوبولوجي سطح القطب: 0
الخصائص التجريبية
- اللون / الشكل: 未确定
- كثيف: 0.992 g/mL at 25 °C(lit.)
- نقطة انصهار: −70 °C (lit.)
- نقطة الغليان: 251-252 °C(lit.)
- نقطة الوميض: 华氏:219.2 °F
摄氏:104 °C - انكسار: n20/D 1.599(lit.)
- الاستقرار / الجرف الحياة: Stable. Combustible. Incompatible with strong oxidizing agents.
- بسا: 0.00000
- لوغب: 3.40220
- الذوبان: 溶于乙醇、乙醚。
2-Ethylnaphthalene أمن المعلومات
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- تعليمات السلامة: S23-S24/25
- رتكس:QJ6960000
2-Ethylnaphthalene بيانات الجمارك
- رمز النظام المنسق:2902909090
- بيانات الجمارك:
中国海关编码:
2902909090概述:
2902909090. 其他芳香烃. 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:2.0%. 普通关税:30.0%
申报要素:
品名, 成分含量
Summary:
2902909090 other aromatic hydrocarbons。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:2.0%。General tariff:30.0%
2-Ethylnaphthalene الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E40005-5G |
2-Ethylnaphthalene |
939-27-5 | 5g |
¥929.27 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E40005-25G |
2-Ethylnaphthalene |
939-27-5 | 25g |
¥2839.38 | 2023-11-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E871351-25g |
2-Ethylnaphthalene |
939-27-5 | 99% | 25g |
1,349.00 | 2021-05-17 | |
| TRC | E937350-250mg |
2-Ethylnaphthalene |
939-27-5 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E937350-500mg |
2-Ethylnaphthalene |
939-27-5 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E937350-2.5g |
2-Ethylnaphthalene |
939-27-5 | 2.5g |
$ 115.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33215-25g |
2-ETHYLNAPHTHALENE |
939-27-5 | 99% GC | 25g |
¥953.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33215-100g |
2-ETHYLNAPHTHALENE |
939-27-5 | 99% GC | 100g |
¥3394.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33215-1g |
2-ETHYLNAPHTHALENE |
939-27-5 | 99% GC | 1g |
¥74.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33215-5g |
2-ETHYLNAPHTHALENE |
939-27-5 | 99% GC | 5g |
¥272.0 | 2024-07-18 |
2-Ethylnaphthalene طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Catalysts: Iron chloride (FeCl3) , Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 18 °C
1.2 Reagents: Hydrogen ; 1 min, 1 bar, 18 °C; 6 h, 1 bar, 18 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Hydrogen ; 1 min, 1 bar, 18 °C; 6 h, 1 bar, 18 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
المراجع
طريقة الإنتاج 2
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Ammonium hydroxide Catalysts: Silica , Copper nitrate trihydrate Solvents: Water ; 20 min, pH 9, cooled
1.2 Solvents: Toluene ; 1 h, 1 atm, 90 °C
1.2 Solvents: Toluene ; 1 h, 1 atm, 90 °C
المراجع
- Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives, Tetrahedron Letters, 2005, 46(45), 7743-7745
طريقة الإنتاج 4
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ; 5 min, rt
المراجع
- Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed Reduction, European Journal of Organic Chemistry, 2021, 2021(14), 2103-2106
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Water , Boron, bis[[2,2′-(imino-κN)bis[ethanolato-κO]](2-)]di-, (B-B)
1.2 Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, 20 °C
1.2 Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, 20 °C
المراجع
- Efficient Water Reduction with sp3-sp3 Diboron(4) Compounds: Application to Hydrogenations, H-D Exchange Reactions, and Carbonyl Reductions, Angewandte Chemie, 2017, 56(50), 15910-15915
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol , Tetrahydrofuran ; 11 s, 4.9 atm, 25 °C
المراجع
- Continuous-flow hydrogenation of olefins and nitrobenzenes catalyzed by platinum nanoparticles dispersed in an amphiphilic polymer, RSC Advances, 2015, 5(57), 45760-45766
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Triphenylphosphine Catalysts: Iron, octacarbonyl(di-μ-chlorodipalladium)bis[μ-(diphenylphosphino)]di-, (2Fe-Pd… Solvents: Benzene ; 1 h, 78 °C
المراجع
- Cross-coupling of aryl halides and triflates with intramolecularly stabilized group 13-metal alkylating reagents in the presence of mixed-metal catalysts, Synthesis, 2003, (2), 302-306
طريقة الإنتاج 9
رد فعل الشرط
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ; 3 min, rt
1.2 Reagents: Sodium acetate , N,N-Bis(1-methylethyl)boranamine ; 18 h, 180 °C
1.2 Reagents: Sodium acetate , N,N-Bis(1-methylethyl)boranamine ; 18 h, 180 °C
المراجع
- Nickel-Catalyzed Reductive Cleavage of Carbon-Oxygen Bonds in Anisole Derivatives Using Diisopropylaminoborane, ACS Catalysis, 2018, 8(8), 7475-7483
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Potassium(1+), bis[1,2-di(methoxy-κO)ethane]-, (T-4)-, bis[(1,2,3,4-η)-anthracen… Solvents: Toluene ; 3 h, 2 bar, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
المراجع
- Heteroatom-Free Arene-Cobalt and Arene-Iron Catalysts for Hydrogenations, Angewandte Chemie, 2014, 53(14), 3722-3726
طريقة الإنتاج 11
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: 2849469-41-4 Solvents: Toluene ; 24 h, 5 bar, 120 °C
المراجع
- Magnesium Pincer Complexes and Their Applications in Catalytic Semihydrogenation of Alkynes and Hydrogenation of Alkenes: Evidence for Metal-Ligand Cooperation, Journal of the American Chemical Society, 2022, 144(41), 19115-19126
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Catalysts: 2480047-74-1 Solvents: Isopropanol ; 24 h, reflux
المراجع
- Transition metal complexes of a bis(carbene) ligand featuring 1,2,4-triazolin-5-ylidene donors: structural diversity and catalytic applications, Dalton Transactions, 2020, 49(34), 11958-11970
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 , 1H-Imidazolium, 1-butyl-3-(4-sulfobutyl)-, salt with 1,1,1-trifluoro-N-[(trifluo… Solvents: Mesitylene ; 16 h, 50 bar, 175 °C
المراجع
- Bimetallic Nanoparticles in Supported Ionic Liquid Phases as Multifunctional Catalysts for the Selective Hydrodeoxygenation of Aromatic Substrates, Angewandte Chemie, 2018, 57(39), 12721-12726
طريقة الإنتاج 15
رد فعل الشرط
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether ; 5 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 18 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; rt; 18 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
المراجع
- Nickel-Catalyzed C-O Bond-Cleaving Alkylation of Esters: Direct Replacement of the Ester Moiety by Functionalized Alkyl Chains, ACS Catalysis, 2017, 7(7), 4491-4496
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 1 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 1 h, rt
المراجع
- B(C6F5)3-Catalyzed Hydrodesulfurization Using Hydrosilanes - Metal-Free Reduction of Sulfides, Organic Letters, 2015, 17(13), 3366-3369
طريقة الإنتاج 17
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium , Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Glycerol ; 2 h, 3 bar, 100 °C
المراجع
- Palladium Nanoparticles in Glycerol: A Versatile Catalytic System for C-X Bond Formation and Hydrogenation Processes, Advanced Synthesis & Catalysis, 2013, 355(18), 3648-3660
طريقة الإنتاج 19
رد فعل الشرط
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether , Toluene ; 5 min, rt
1.2 Solvents: Diisopropyl ether , Toluene ; rt; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; 10 min, rt
1.2 Solvents: Diisopropyl ether , Toluene ; rt; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; 10 min, rt
المراجع
- Lewis Acid Assisted Nickel-Catalyzed Cross-Coupling of Aryl Methyl Ethers by C-O Bond-Cleaving Alkylation: Prevention of Undesired β-Hydride Elimination, Angewandte Chemie, 2016, 55(20), 6093-6098
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Titanium isopropoxide Catalysts: 4,4′-Dimethoxy-2,2′-bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Isopropyl acetate ; 10 min, rt; 10 min, 0 °C
1.2 Solvents: Diethyl ether ; 5 min, 0 °C; 48 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, 25 °C
1.2 Solvents: Diethyl ether ; 5 min, 0 °C; 48 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, 25 °C
المراجع
- Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl Halides, Organic Letters, 2022, 24(34), 6277-6281
2-Ethylnaphthalene Raw materials
- Ethylmagnesium Bromide (3M in Et2O)
- 2-Naphthyl trifluoromethanesulfonate
- 1-(Naphthalen-2-yl)ethanamine
- 2-Vinylnaphthalene
- 2-[1-[(4-Bromophenyl)thio]ethyl]naphthalene
- Aluminum, bis[μ-[2-(dimethylamino-κN)ethanolato-κO:κO]]tetraethyldi-, stereoisomer
- 2'-Acetonaphthone
- 2-Bromonaphthalene
- Propanoic acid,2,2-dimethyl-, 2-naphthalenyl ester
- 2-(1-Methoxyethyl)naphthalene
- Ethylzinc bromide, 0.50 M in THF
- 2-Methoxynaphthalene
2-Ethylnaphthalene Preparation Products
2-Ethylnaphthalene الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:939-27-5)2-Ethylnaphthalene
رقم الطلب:A858211
حالة المخزون:in Stock
كمية:25g/100g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 08:11
الأسعار ($):167.0/522.0
بريد إلكتروني:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
عضو ذهبي
(CAS:939-27-5)2-Ethylnaphthalene, ≥ 99.0%
رقم الطلب:LE14600
حالة المخزون:in Stock
كمية:25KG,200KG,1000KG
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 20 June 2025 12:11
الأسعار ($):discuss personally
بريد إلكتروني:18501500038@163.com
2-Ethylnaphthalene الوثائق ذات الصلة
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
939-27-5 (2-Ethylnaphthalene) منتجات ذات صلة
- 16354-52-2(Benz[a]anthracene,7,12-diethyl-)
- 3674-74-6(2-Ethylphenanthrene)
- 16354-50-0(Benz[a]anthracene,7-ethyl-12-methyl-)
- 18868-66-1(Benz[a]anthracene,12-ethyl-)
- 1127-76-0(1-Ethylnaphthalene)
- 1624-32-4(Anthracene,9,10-diethyl-)
- 13183-55-6(Naphthalene,2-[(3,5-dimethylphenyl)methyl]-)
- 2732-58-3(6-Ethylchrysene)
- 1576-68-7(3-Ethylphenanthrene)
- 16354-55-5(Benz[a]anthracene,12-ethyl-7-methyl-)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:939-27-5)2-Ethylnaphthalene
نقاء:99%/99%
كمية:25g/100g
الأسعار ($):167.0/522.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-27-5)2-Ethylnaphthalene, ≥ 99.0%
نقاء:99%
كمية:25KG,200KG,1000KG
الأسعار ($):استفسار